
1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is a compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one typically involves the conversion of suitable hydroxyacetophenones to the desired product through a series of chemical reactions. One common method involves the conversion of p-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation of the isonitrosoketone . The reaction conditions often include the use of specific catalysts and solvents to facilitate the conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various hydroxy derivatives.
Scientific Research Applications
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- p-Hydroxybenzoic acid
- p-Coumaric acid
- Ferulic acid
- Caffeic acid
Comparison
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is unique due to its specific chemical structure, which includes both a phenolic hydroxyl group and a piperidinopyrrolidinone moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
6103-55-5 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c18-13-6-4-12(5-7-13)17-11-8-14(15(17)19)16-9-2-1-3-10-16/h4-7,14,18H,1-3,8-11H2 |
InChI Key |
SFTCFBSAPNETJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


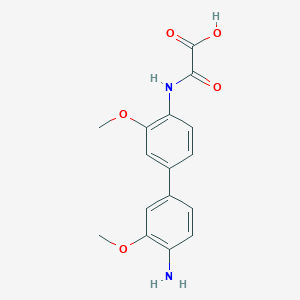
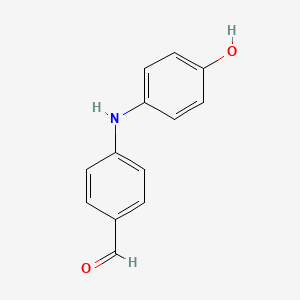

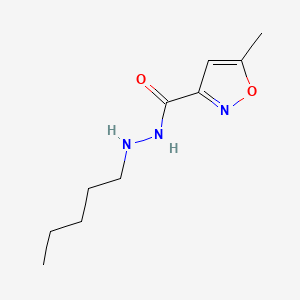
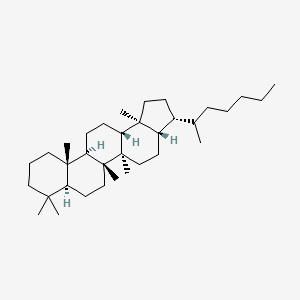

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)


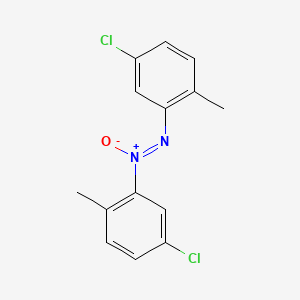
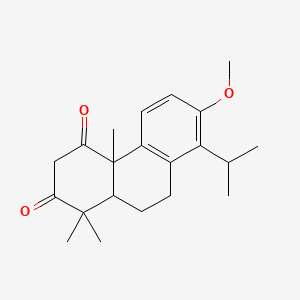
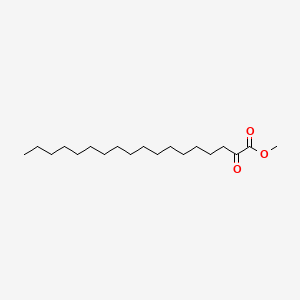

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)
